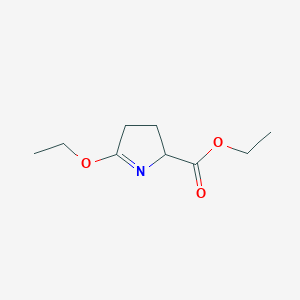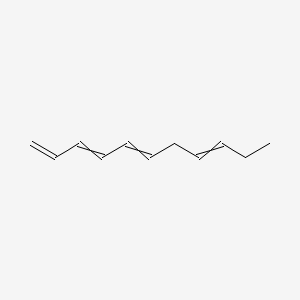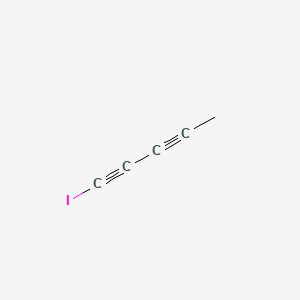
(2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine: is an organic compound with the molecular formula C5H14N2 It is a chiral diamine, meaning it has two amine groups attached to a carbon chain and exists in two enantiomeric forms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as ®-2-amino-1-propanol.
Methylation: The primary amine group is methylated using a methylating agent like methyl iodide (CH~3~I) in the presence of a base such as sodium hydroxide (NaOH).
Protection and Deprotection: The secondary amine group may be protected using a protecting group like Boc (tert-butoxycarbonyl) to prevent unwanted reactions during subsequent steps. After the desired transformations, the protecting group is removed under acidic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale methylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for protection and deprotection steps can also enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base.
Major Products:
Oxidation: Imines, oximes.
Reduction: Primary amines.
Substitution: Alkylated amines.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Pharmaceuticals: It is explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry:
Materials Science: The compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, inhibiting or modulating the activity of these targets. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction.
Comparaison Avec Des Composés Similaires
(2S)-N~1~,N~2~-Dimethylpropane-1,2-diamine: The enantiomer of the compound, with similar chemical properties but different biological activities.
N,N-Dimethyl-1,2-ethanediamine: A structurally similar compound with a shorter carbon chain.
N,N-Dimethyl-1,3-propanediamine: A compound with a similar structure but different chain length.
Uniqueness:
Chirality: The (2R) configuration provides unique interactions with chiral environments, making it valuable in asymmetric synthesis.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Propriétés
Numéro CAS |
39237-60-0 |
|---|---|
Formule moléculaire |
C5H14N2 |
Poids moléculaire |
102.18 g/mol |
Nom IUPAC |
(2R)-1-N,2-N-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C5H14N2/c1-5(7-3)4-6-2/h5-7H,4H2,1-3H3/t5-/m1/s1 |
Clé InChI |
RDHNFSNXWLWMIX-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](CNC)NC |
SMILES canonique |
CC(CNC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



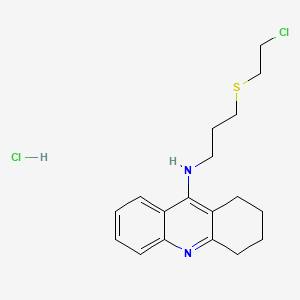
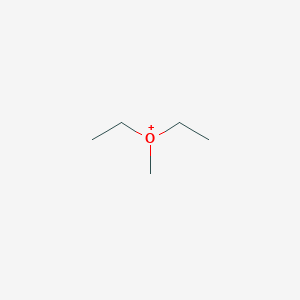
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
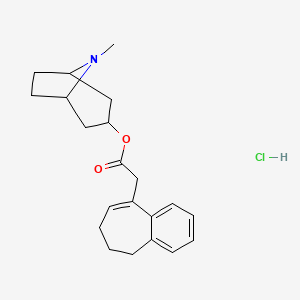
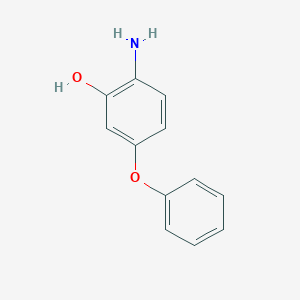
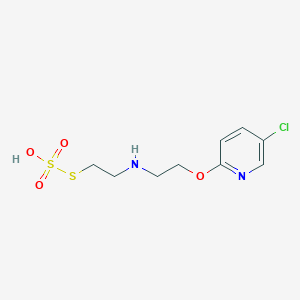
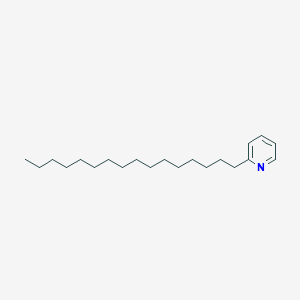
![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
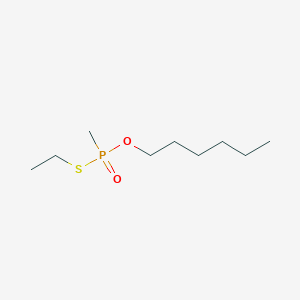
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
